Nortrachelogenin 4'-O-|A-gentiobioside

Analytical Chemistry Quality Control Pharmacognosy

Quantifying lignans in Trachelospermum jasminoides extracts requires authenticated reference standards; substituting isomers compromises quantification accuracy. Nortrachelogenin 4'-O-β-gentiobioside (CAS 1961246-09-2) is a validated HPLC reference (Rt 22.976 min) that resolves co-eluting lignans. • Marker for Caulis Trachelospermi authentication • Baseline separation from nortrachelogenin and trachelogenin analogs • ≥98% HPLC purity; -20°C storage; global shipping available.

Molecular Formula C32H42O17
Molecular Weight 698.7 g/mol
Cat. No. B12392672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNortrachelogenin 4'-O-|A-gentiobioside
Molecular FormulaC32H42O17
Molecular Weight698.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)O)O
InChIInChI=1S/C32H42O17/c1-43-19-8-14(3-5-17(19)34)7-16-12-46-31(41)32(16,42)10-15-4-6-18(20(9-15)44-2)47-30-28(40)26(38)24(36)22(49-30)13-45-29-27(39)25(37)23(35)21(11-33)48-29/h3-6,8-9,16,21-30,33-40,42H,7,10-13H2,1-2H3/t16-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,32-/m0/s1
InChIKeyPYMWBOXBOZRSHG-HLGCWGIDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nortrachelogenin 4'-O-β-gentiobioside: Lignan Glycoside Reference Standard for Caulis Trachelospermi Analysis


Nortrachelogenin 4'-O-β-gentiobioside (CAS 1961246-09-2, also referred to as compound 20) is a dibenzylbutyrolactone lignan glycoside characterized by a nortrachelogenin aglycone core bearing a β-gentiobioside (glucose-β(1→6)-glucose) disaccharide moiety at the 4'-O position [1]. It is a naturally occurring specialized metabolite isolated from the aerial parts of *Trachelospermum jasminoides* (Lindl.) Lem. (Caulis Trachelospermi), a plant widely used in traditional Chinese medicine [2]. As a reference standard, this compound is essential for the qualitative and quantitative analysis of lignan constituents in botanical extracts and their derived formulations [1].

Procurement Note: Why a Generic Lignan Standard Cannot Replace Nortrachelogenin 4'-O-β-gentiobioside


The chemical space of dibenzylbutyrolactone lignans from *Trachelospermum* species is characterized by subtle variations in hydroxylation, methylation, and glycosylation patterns (both mono- and di-glycosides at different positions) that profoundly influence chromatographic retention, ionization efficiency, and biological target engagement [1]. Substituting a closely related analog—such as the aglycone nortrachelogenin, its 4-O-β-D-glucoside isomer, or the structurally similar trachelogenin 4'-O-β-gentiobioside—would compromise analytical accuracy in quantification studies and introduce confounding variables in structure-activity relationship (SAR) investigations, given the differential modulation of pathways like NF-κB and JAK/STAT observed even among highly similar congeners [1]. The following evidence quantifies the specific, non-interchangeable properties of Nortrachelogenin 4'-O-β-gentiobioside.

Quantitative Differentiation: Analytical and Structural Evidence for Nortrachelogenin 4'-O-β-gentiobioside


Chromatographic Distinction: Retention Time vs. Key Isomers

In a validated HPLC-UV method using an Agilent Zorbax Eclipse Plus C18 column, Nortrachelogenin 4'-O-β-gentiobioside (compound 20) exhibits a specific retention time (tR) of 22.976 minutes [1]. This value is distinct from its closely related isomers: the 4-O-β-D-glucoside (tR 30.531 min) and the 4,4'-di-O-β-D-glucoside (tR 21.416 min) [1]. This clear separation enables its unambiguous identification and quantification in complex plant matrices, preventing misassignment.

Analytical Chemistry Quality Control Pharmacognosy

Structural Specificity: Glycosylation Pattern vs. Trachelogenin Congener

The compound possesses a specific substitution pattern: a 4'-O-β-gentiobiosyl group on a nortrachelogenin core lacking the C-8' methyl group [1]. This differentiates it from the highly similar trachelogenin 4'-O-β-gentiobioside, which bears an additional methyl group at the C-8' position [1]. This structural difference is a primary determinant of the compound's distinct physicochemical properties and biological recognition.

Medicinal Chemistry Natural Product Chemistry SAR

Biological Target Engagement: Class-Level Inhibition of JAK/STAT Signaling

While direct quantitative data for this specific compound is not available, the dibenzylbutyrolactone lignan class from *Trachelospermum jasminoides*, to which Nortrachelogenin 4'-O-β-gentiobioside belongs, has been shown to exhibit strong inhibiting activity on the JAK/STAT pathway [1]. This class-level activity provides a mechanistic rationale for its use in inflammatory research, distinguishing it from other natural product classes.

Immunology Cell Signaling Inflammation

Validated Applications: Where Nortrachelogenin 4'-O-β-gentiobioside is Scientifically Justified


Analytical Reference Standard for HPLC-UV Quantification of Caulis Trachelospermi Extracts

Procurement is essential for laboratories performing quantitative analysis of *Trachelospermum jasminoides* extracts. The compound's established retention time (22.976 min) under a validated HPLC-UV method [1] allows for its accurate identification and quantification in botanical raw materials and finished products, ensuring batch-to-batch consistency and compliance with quality standards.

Chemical Marker for Botanical Authentication and Adulteration Detection

As a specific lignan glycoside from *Trachelospermum jasminoides*, this compound serves as a reliable chemical marker for authenticating plant material and detecting adulteration with other species. Its distinct chromatographic behavior relative to isomers [1] provides a high level of analytical specificity.

Tool Compound for Investigating Structure-Activity Relationships in Lignan Glycosides

Researchers studying the SAR of dibenzylbutyrolactone lignans can utilize this compound as a distinct probe. Its unique 4'-O-β-gentiobioside substitution pattern on a nortrachelogenin core provides a specific molecular topology for comparative studies against its aglycone, trachelogenin analogs, and other glycosylated variants [1].

Probe for Class-Level Investigation of JAK/STAT-Mediated Inflammation

In cellular models of inflammation, this compound can be employed as a class-representative molecule to investigate the role of dibenzylbutyrolactone lignans in modulating the JAK/STAT pathway [1], providing a natural product-based alternative to synthetic pathway inhibitors.

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